molecular formula C19H12ClN3O3S B12029823 3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Cat. No.: B12029823
M. Wt: 397.8 g/mol
InChI Key: ZBWKAZSWDPXUKG-MHWRWJLKSA-N
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Description

3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with acetic anhydride to yield the final product . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Mechanism of Action

The mechanism of action of 3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death . The compound’s ability to interact with multiple targets makes it a versatile agent in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C19H12ClN3O3S

Molecular Weight

397.8 g/mol

IUPAC Name

[3-[(E)-[2-(4-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C19H12ClN3O3S/c1-11(24)26-15-4-2-3-12(9-15)10-16-18(25)23-19(27-16)21-17(22-23)13-5-7-14(20)8-6-13/h2-10H,1H3/b16-10+

InChI Key

ZBWKAZSWDPXUKG-MHWRWJLKSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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